molecular formula C19H20BrClN2 B2936171 1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride CAS No. 2137972-36-0

1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B2936171
CAS No.: 2137972-36-0
M. Wt: 391.74
InChI Key: VJOYNNZUCOQFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C19H19BrN2·HCl. It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a bromophenyl group, along with a carbonitrile group. This compound is often used in various scientific research applications due to its interesting chemical properties .

Scientific Research Applications

1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride can be found online . It’s crucial to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

Preparation Methods

The synthesis of 1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Bromination: The bromophenyl group is added through an electrophilic aromatic substitution reaction.

    Formation of the Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic addition reaction involving a suitable nitrile precursor.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile hydrochloride can be compared with similar compounds such as:

The presence of the bromine atom and the benzyl group in this compound makes it unique and may contribute to its specific chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2.ClH/c20-18-8-6-17(7-9-18)19(15-21)10-12-22(13-11-19)14-16-4-2-1-3-5-16;/h1-9H,10-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOYNNZUCOQFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=C(C=C2)Br)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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